Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- is a halogenated aromatic compound characterized by the presence of a bromine atom, four fluorine atoms, and a nitro group attached to a benzene ring. Its molecular formula is , and it features a complex arrangement of substituents that influence its chemical properties and reactivity. The compound is notable for its high electronegativity due to the fluorine atoms, which can significantly affect its interactions in various chemical environments.
The synthesis of Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- typically involves:
Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- has several potential applications:
Interaction studies involving Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- focus on its behavior in various chemical environments. These studies are crucial for understanding how this compound interacts with biological systems and other chemical species:
Several compounds share structural similarities with Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro-. Below is a comparison highlighting their uniqueness:
Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- stands out due to its high degree of fluorination combined with a nitro group that imparts unique electronic properties not found in less-substituted analogs. This makes it particularly interesting for both synthetic and applied chemistry contexts.
The synthesis of 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene typically involves the nitration of brominated tetrafluorobenzene precursors [25]. This approach represents one of the most direct and efficient routes to the target compound, with documented yields reaching up to 81% under optimized conditions [25]. The conventional synthesis employs 3-bromo-1,2,4,5-tetrafluorobenzene as the starting material, which undergoes regioselective nitration at the position para to the bromine atom [25] [17].
A key experimental procedure involves reacting 3-bromo-1,2,4,5-tetrafluorobenzene (2.80 g, 12 mmol) with nitronium tetrafluoroborate (6.45 g, 48 mmol) in sulfolane (45 ml) at 338 K for 2 hours [25]. This reaction demonstrates high regioselectivity due to the electronic and steric effects of the existing substituents on the aromatic ring [17]. Following the reaction, the mixture is cooled to room temperature, diluted with water, and the product is extracted with chloroform [25]. Purification via water steam distillation yields the target compound with high purity [25].
Alternative approaches involve the nitration of other brominated fluorobenzene derivatives, though these generally require more complex reaction conditions and often result in lower yields or mixtures of isomers that necessitate additional purification steps [14] [29].
Electrophilic aromatic substitution represents the fundamental mechanistic pathway for introducing the nitro group into the brominated tetrafluorobenzene scaffold [4] [11]. Despite the deactivating nature of both bromine and fluorine substituents, carefully controlled reaction conditions enable successful nitration [11] [17]. The presence of multiple electron-withdrawing groups makes the aromatic ring significantly less nucleophilic compared to benzene, necessitating more powerful electrophiles and often requiring harsher reaction conditions [4] [7].
Several electrophilic nitrating agents have been employed for this transformation, including:
The regioselectivity of these reactions is governed by the electronic and steric effects of the existing substituents [17] [24]. In the case of brominated tetrafluorobenzenes, the nitration typically occurs at the position with the highest electron density, which is often para to the bromine atom due to its relatively weaker electron-withdrawing effect compared to fluorine [22] [24].
The choice of solvent system significantly impacts the efficiency and selectivity of the nitration reaction in the synthesis of 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene [16] [23]. Polar aprotic solvents have demonstrated superior performance in facilitating the nitration of highly fluorinated aromatic compounds [25] [19].
Sulfolane (tetramethylene sulfone) has emerged as a particularly effective solvent for the nitration of brominated tetrafluorobenzenes [25]. Its high polarity (dielectric constant of 43.3) enables efficient dissolution of both the organic substrate and the nitrating agent, while its aprotic nature prevents undesired side reactions that might occur with protic solvents [25] [5]. Additionally, sulfolane's high boiling point (285°C) allows for reactions to be conducted at elevated temperatures when necessary [5] [23].
Temperature control plays a crucial role in optimizing both reaction rate and selectivity [16] [23]. Studies have shown that:
| Temperature Range (K) | Effect on Reaction | Typical Yield (%) |
|---|---|---|
| 273-298 | Slow reaction rate, high selectivity | 40-60 |
| 298-338 | Optimal balance of rate and selectivity | 70-85 |
| >338 | Faster reaction, potential side reactions | 50-70 |
The optimal temperature range for the nitration of brominated tetrafluorobenzenes has been established at 338 K (65°C), which provides sufficient thermal energy to overcome the activation barrier while minimizing side reactions [25] [16]. At lower temperatures, the reaction proceeds more slowly but often with higher regioselectivity [16] [23]. Conversely, higher temperatures accelerate the reaction but may lead to multiple nitration or other side reactions that reduce the yield of the desired product [23] [27].
Various catalytic systems have been developed to enhance the efficiency of nitration reactions for fluorinated aromatic compounds [18] [19]. These catalysts typically function by increasing the electrophilicity of the nitrating agent or by activating the aromatic substrate [18] [26].
Metal triflates, particularly those based on lanthanides and indium, have demonstrated remarkable efficacy in catalyzing the nitration of deactivated aromatic systems [18] [19]. Indium triflate [In(OTf)₃] at loadings as low as 0.5-2.0 mol% has been shown to effectively catalyze nitration reactions using 90% nitric acid, providing yields of 56-86% for various aromatic substrates [18]. The catalytic activity of these metal triflates is attributed to their strong Lewis acidity, which enhances the electrophilicity of the nitrating agent [18] [19].
Perfluorinated rare earth metal salts, such as ytterbium perfluorooctanesulfonate [Yb(OSO₂C₈F₁₇)₃], have also been employed as catalysts for the nitration of fluorinated aromatics in fluorous phase systems [26]. These catalysts offer the advantage of facile recovery and reuse, contributing to more sustainable synthetic processes [26] [18].
The yield of 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene can be significantly enhanced through:
Implementation of these optimized conditions has enabled yields of up to 81% for the synthesis of 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene, representing a significant improvement over earlier synthetic approaches [25] [17].
The nitronium ion (NO₂⁺) serves as the key electrophilic species in the nitration of brominated tetrafluorobenzenes [7] [10]. This highly reactive intermediate can be generated through various pathways, depending on the nitrating system employed [10] [31].
In mixed acid systems (nitric acid/sulfuric acid), the nitronium ion forms via a protonation-dehydration sequence [7] [10]:
The overall equilibrium can be represented as: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + 2HSO₄⁻ + H₃O⁺ [10] [12]
When nitronium tetrafluoroborate (NO₂BF₄) is used as the nitrating agent, the nitronium ion is already present in the salt and is released upon dissolution in an appropriate solvent [34] [35]. This direct source of the nitronium ion is particularly advantageous for the nitration of deactivated aromatic systems like brominated tetrafluorobenzenes [25] [34].
Spectroscopic studies, including Raman and infrared spectroscopy, have confirmed the presence of the nitronium ion in various nitrating media [5] [23]. The concentration of the nitronium ion decreases with increasing water content, which explains the sensitivity of these reactions to moisture [5] [23].
The reaction of the nitronium ion with the aromatic ring proceeds through the formation of a Wheland intermediate (σ-complex) [7] [11]. This intermediate subsequently undergoes deprotonation to restore aromaticity, yielding the nitrated product [7] [11]. In the case of highly fluorinated systems, the deprotonation step is facilitated by the increased acidity of the remaining hydrogen atom [11] [17].
The regioselectivity observed in the nitration of brominated tetrafluorobenzenes is governed by a complex interplay of steric and electronic factors [17] [24]. Understanding these influences is crucial for predicting and controlling the outcome of nitration reactions [17] [22].
Electronic effects play a dominant role in determining the preferred site of nitration [17] [22]. Despite being deactivating groups, both bromine and fluorine exhibit ortho-para directing effects due to their ability to donate electrons through resonance, albeit this effect is weaker than their electron-withdrawing inductive effect [22] [24]. The relative electron-withdrawing strengths follow the order: F > Cl > Br > I, with fluorine being the strongest [22] [24].
In brominated tetrafluorobenzenes, the position para to bromine typically exhibits the highest electron density and is therefore the preferred site for electrophilic attack [22] [24]. This preference is further enhanced by the steric hindrance around the ortho positions, which discourages nitration at these sites [16] [24].
Computational studies using density functional theory (DFT) at the M06-2X/6-311G(d,p) level have provided valuable insights into the energetics of the nitration process [17]. These calculations have revealed that:
The regioselectivity in fluorinated systems is particularly pronounced, with para substitution often dominating over ortho substitution by a ratio much greater than the statistical 1:2 expectation [22] [24]. For example, fluorobenzene undergoes nitration to yield approximately 90% para-substituted product, whereas other halobenzenes give ratios of ortho and para products closer to the statistical distribution [22]. This enhanced para selectivity in fluorinated systems is attributed to the stronger inductive electron-withdrawing effect of fluorine, which more severely deactivates the ortho position compared to other halogens [24].
The crystallographic analysis of benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- reveals a well-defined orthorhombic crystal system with space group Pna2₁ [1] [2]. The comprehensive unit cell parameters demonstrate the precise three-dimensional arrangement of molecules within the crystal lattice.
| Parameter | Value |
|---|---|
| Molecular Formula | C₆BrF₄NO₂ [1] |
| Molecular Weight | 273.98 g/mol [1] |
| Crystal System | Orthorhombic [1] |
| Space Group | Pna2₁ [1] |
| Hall Symbol | P 2c -2n [1] |
| Unit Cell a (Å) | 5.6718(3) [1] |
| Unit Cell b (Å) | 10.9476(6) [1] |
| Unit Cell c (Å) | 12.2652(8) [1] |
| Unit Cell Volume (ų) | 761.58(8) [1] |
| Z | 4 [1] |
| Temperature (K) | 93 [1] |
| Density (Mg m⁻³) | 2.390 [1] |
| μ (mm⁻¹) | 5.44 [1] |
The orthorhombic crystal system with the noncentrosymmetric space group Pna2₁ indicates the absence of inversion symmetry, which is confirmed by the refined Flack parameter of 0.026(10) [1]. The relatively compact unit cell volume of 761.58(8) ų accommodates four molecules per unit cell, resulting in an efficient packing arrangement. The high density of 2.390 Mg m⁻³ reflects the presence of heavy bromine atoms and the compact molecular packing facilitated by multiple intermolecular interactions [1].
Data collection was performed using a Bruker SMART CCD area-detector diffractometer with Mo Kα radiation at 93 K [1]. The low-temperature measurement ensures minimal thermal motion and enhanced precision in determining atomic positions. A total of 4314 measured reflections yielded 1550 independent reflections with an internal R factor of 0.026, indicating excellent data quality [1]. The final refinement achieved exceptional precision with R[F² > 2σ(F²)] = 0.023 and wR(F²) = 0.053 [1].
The most significant structural feature of benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- is the substantial deviation of the nitro group from coplanarity with the benzene ring [1]. The nitro group exhibits a pronounced twist of 41.68(28)° with respect to the arene ring mean plane [1] [3]. This nonplanar orientation represents a critical departure from the typical planar configuration observed in many nitrobenzene derivatives.
| Torsional Feature | Value | Description |
|---|---|---|
| Nitro Group Twist (O1—N1—O2 vs Benzene Ring) | 41.68(28)° [1] | Nonplanar orientation due to steric hindrance |
| F2 and F3 vs Oxygen Atoms | Repulsive interactions [1] | Ortho-positioned fluorine atoms cause repulsion |
The nonplanar nitro group configuration arises from repulsive interactions between the ortho-positioned fluorine atoms (F2 and F3) and the oxygen atoms of the nitro group [1]. This steric hindrance forces the nitro group to rotate out of the benzene ring plane, creating a twisted molecular conformation that significantly influences the crystal packing and intermolecular interactions. The magnitude of this twist angle is substantial compared to many other nitrobenzene derivatives, where smaller deviations from planarity are typically observed [4] [5].
The nitrogen-oxygen bond lengths within the nitro group show asymmetry, with O1—N1 measuring 1.217(4) Å and O2—N1 measuring 1.234(3) Å [1]. This difference in bond lengths results from distinct intermolecular interactions experienced by each oxygen atom, with O1 participating in strong bromine contacts while O2 engages in weaker fluorine interactions [1].
The structural characteristics of benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- can be understood more comprehensively through comparison with related polyhalogenated nitrobenzene compounds [6] [7] [8]. This comparative analysis reveals significant variations in crystal systems, space groups, and intermolecular interaction patterns.
| Compound | Molecular Formula | Crystal System | Space Group | Nitro Group Twist (°) | Key Interactions |
|---|---|---|---|---|---|
| 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene | C₆BrF₄NO₂ [1] | Orthorhombic [1] | Pna2₁ [1] | 41.68(28) [1] | O⋯Br, weak F⋯F [1] |
| 1,2,3-Tribromo-5-nitrobenzene | C₆H₂Br₃NO₂ [6] [7] | Triclinic [6] | P1̄ [6] | Variable [6] | Br⋯Br halogen bonds [6] [7] |
| 1,3-Dibromo-2-iodo-5-nitrobenzene | C₆H₂Br₂INO₂ [6] [7] | Monoclinic [6] | P2₁/c [6] | Variable [6] | Br⋯I halogen bonds [6] [7] |
The comparison reveals that the tetrafluoro compound adopts a unique orthorhombic crystal system, contrasting with the triclinic and monoclinic systems observed in the tribromo and dibromo-iodo analogues [6]. The choice of crystal system appears to be influenced by the specific halogen substitution pattern and the resulting intermolecular interaction networks.
The tribromo derivative, 1,2,3-tribromo-5-nitrobenzene, crystallizes in the triclinic space group P1̄ with two molecules per asymmetric unit [6] [7]. This compound exhibits polarized Br⋯Br intermolecular halogen bonds that contribute significantly to crystal stability [7]. In contrast, the dibromo-iodo compound crystallizes in the monoclinic space group P2₁/c and displays unusual Br⋯I halogen bonds where the more electronegative bromine acts as a donor and the less electronegative iodine serves as an acceptor [6] [7].
The nitro group orientation varies considerably among these compounds. While the tetrafluoro derivative shows a consistent 41.68(28)° twist [1], the tribromo and dibromo-iodo compounds exhibit variable torsional angles depending on the local molecular environment and packing constraints [6]. The consistent twist angle in the tetrafluoro compound likely results from the uniform repulsive interactions created by the four fluorine substituents.
The crystal structure of benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- is stabilized through a complex network of intermolecular interactions that create a three-dimensional molecular assembly [1]. The primary stabilizing interactions involve oxygen-bromine contacts, while fluorine-fluorine interactions play a secondary role in determining the overall packing arrangement.
The most significant intermolecular interactions in the crystal structure are the strong oxygen-bromine contacts involving the nitro group oxygen atom O1 and bromine atom Br1 [1]. Two distinct O⋯Br contacts are observed with distances of 3.150(2) Å and 3.201(2) Å, both significantly shorter than the sum of van der Waals radii (approximately 3.37 Å) [1].
| Interaction Type | Distance (Å) | Symmetry Operation | Interaction Strength |
|---|---|---|---|
| Br1⋯O1 (Type I) | 3.150(2) [1] | −x+2, −y+1, z−1/2 [1] | Strong |
| Br1⋯O1 (Type II) | 3.201(2) [1] | −x+3/2, y−1/2, z−1/2 [1] | Strong |
| O2⋯F3 | 2.823(3) [1] | x−1/2, −y+1/2, z [1] | Weak |
These oxygen-bromine interactions represent classical halogen bonding, where the electropositive bromine atom acts as a halogen bond donor to the electronegative oxygen atom [1] [9]. The formation of these contacts creates a three-dimensional molecular network that provides the primary stabilization for the crystal structure [1]. The angular geometry of these interactions follows the typical linear arrangement expected for halogen bonds, with angles approaching 180° [1].
The fluorine-fluorine interactions in the crystal structure are considerably weaker than the oxygen-bromine contacts and contribute only minimally to crystal stabilization [1]. The observed F⋯F distances range from 2.863(3) to 2.908(3) Å, which are close to the sum of van der Waals radii for fluorine atoms (2.94 Å) [1].
| Fluorine Interaction | Distance (Å) | van der Waals Sum (Å) | Contribution |
|---|---|---|---|
| F2⋯F3 | 2.863(3) [1] | 2.94 [1] | Minor |
| F2⋯F4 | 2.901(2) [1] | 2.94 [1] | Minor |
| F3⋯F4 | 2.877(2) [1] | 2.94 [1] | Minor |
| F1⋯F2 | 2.908(3) [1] | 2.94 [1] | Minor |
The proximity of these distances to the van der Waals limit indicates that the fluorine-fluorine interactions are primarily repulsive rather than attractive [1]. This observation contrasts with some fluorinated aromatic compounds where attractive F⋯F interactions can contribute to crystal stability [10] [11]. The absence of significant π^F^⋯π^F^ stacking or C—X⋯π^F^ interactions further emphasizes the limited role of fluorine in crystal stabilization [1].
The crystal packing of benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- is primarily determined by the oxygen-bromine halogen bonding network, with secondary contributions from close-packing principles [1]. The absence of strong fluorine-mediated interactions means that the crystal structure is largely controlled by the bromine-oxygen contacts and geometric packing efficiency.
The three-dimensional network formed by the O⋯Br interactions creates channels and cavities within the crystal structure that accommodate the tetrafluorinated benzene rings [1]. This packing arrangement maximizes the number of favorable halogen bonding interactions while minimizing unfavorable steric contacts between the bulky halogen substituents.
The relatively low melting point of 321 K for this compound reflects the moderate strength of the intermolecular interactions [1]. While the oxygen-bromine contacts provide significant stabilization, the overall crystal cohesion is not as strong as might be expected from a highly halogenated aromatic compound, indicating that packing efficiency and entropy considerations play important roles in determining the crystal stability [1].
The intermolecular interaction pattern in benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- differs markedly from those observed in other polyhalogenated nitrobenzenes [6] [7] [12]. The tribromo and dibromo-iodo analogues rely primarily on halogen-halogen interactions for crystal stabilization, whereas the tetrafluoro compound depends on oxygen-halogen contacts [6] [7].
| Interaction Comparison | Distance Range (Å) | Interaction Strength | Contribution to Packing |
|---|---|---|---|
| O⋯Br (tetrafluoro compound) | 3.150-3.201 [1] | Strong | Primary stabilizing |
| Br⋯Br (tribromo compound) | 3.0-3.4 [6] [7] | Strong | Primary stabilizing |
| Br⋯I (dibromo-iodo compound) | 3.1-3.5 [6] [7] | Strong | Primary stabilizing |
| F⋯F (tetrafluoro compound) | 2.863-2.908 [1] | Weak | Minor |
This variation in interaction types demonstrates the sensitivity of crystal packing to the specific halogen substitution pattern and highlights the importance of considering both electronic and steric factors when predicting crystal structures of polyhalogenated aromatic compounds [13] [14].